molecular formula C9H7F3N2O B12855177 5-Methoxy-3-(trifluoromethyl)-1H-indazole

5-Methoxy-3-(trifluoromethyl)-1H-indazole

Cat. No.: B12855177
M. Wt: 216.16 g/mol
InChI Key: UWBGSRWSHLYRPZ-UHFFFAOYSA-N
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Description

5-Methoxy-3-(trifluoromethyl)-1H-indazole is a chemical compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-3-(trifluoromethyl)-1H-indazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methoxyphenylhydrazine with trifluoroacetic anhydride followed by cyclization can yield the desired indazole compound. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or reagents like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Methoxy-3-(trifluoromethyl)-1H-indazole has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-5-(trifluoromethyl)phenylboronic acid
  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzaldehyde
  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzoic acid

Uniqueness

5-Methoxy-3-(trifluoromethyl)-1H-indazole is unique due to its specific structural features, such as the indazole ring system and the presence of both methoxy and trifluoromethyl groups

Properties

Molecular Formula

C9H7F3N2O

Molecular Weight

216.16 g/mol

IUPAC Name

5-methoxy-3-(trifluoromethyl)-2H-indazole

InChI

InChI=1S/C9H7F3N2O/c1-15-5-2-3-7-6(4-5)8(14-13-7)9(10,11)12/h2-4H,1H3,(H,13,14)

InChI Key

UWBGSRWSHLYRPZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(NN=C2C=C1)C(F)(F)F

Origin of Product

United States

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